1,3-Propanediol

Catalog No.
S598056
CAS No.
504-63-2
M.F
C3H8O2
M. Wt
76.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Propanediol

CAS Number

504-63-2

Product Name

1,3-Propanediol

IUPAC Name

propane-1,3-diol

Molecular Formula

C3H8O2

Molecular Weight

76.09 g/mol

InChI

InChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2

InChI Key

YPFDHNVEDLHUCE-UHFFFAOYSA-N

SMILES

C(CO)CO

Solubility

Miscible with water
Very soluble in ethyl ether; slightly soluble in benzene
Miscible with alcohol

Synonyms

1,3-Dihydroxypropan; 1,3-Propylene Glycol; 1,3-Propylenediol; 2-Deoxyglycerol; Bio-PDO; NSC 65426; PG; Susterra; Trimethylene Glycol; Zemea; Zemea Propanediol; β-Propylene Glycol; ω-Propanediol

Canonical SMILES

C(CO)CO

Bio-based Production and Sustainability:

Traditionally, 1,3-PDO was derived from petroleum-based sources. However, research has focused on developing sustainable and environmentally friendly production methods. Microorganisms like engineered Escherichia coli and Lactobacillus reuteri can produce 1,3-PDO through fermentation of renewable feedstocks like glucose and glycerol [, ]. This bio-based production reduces greenhouse gas emissions and energy consumption compared to the traditional method, making it a promising approach for sustainable 1,3-PDO production.

Polymer Precursor:

1,3-PDO serves as a critical building block for various polymers, particularly polytrimethylene terephthalate (PTT). PTT is a polyester with superior properties compared to other commonly used polyesters like polyethylene terephthalate (PET) and polybutylene terephthalate (PBT) []. Research explores the use of bio-based 1,3-PDO in PTT production, leading to the development of environmentally friendly and high-performance bio-based polymers with applications in textiles, carpets, and engineering plastics [].

Other Applications:

Beyond its use in polymers, 1,3-PDO is explored for various other research applications:

  • Cosmetics: Research investigates the use of 1,3-PDO as a humectant and solvent in cosmetic formulations due to its ability to attract and retain moisture [].
  • Food Additives: Studies explore the potential use of 1,3-PDO as a food additive, particularly in low-calorie sweeteners and fat replacers [].
  • Antifreeze: 1,3-PDO exhibits antifreeze properties, making it a potential candidate for use in various applications requiring low freezing points [].

Ongoing Research:

Research on 1,3-PDO continues to expand, exploring its potential in other areas like:

  • Biofuels: Studies investigate the feasibility of using 1,3-PDO as a biofuel or as a precursor for biofuel production [].
  • Pharmaceutical Applications: Initial research explores the potential use of 1,3-PDO in the development of drug delivery systems and pharmaceutical intermediates [].

1,3-Propanediol is an organic compound with the molecular formula C3H8O2C_3H_8O_2, characterized as a colorless, viscous liquid that is completely miscible with water. It is also known by various names, including trimethylene glycol and propane-1,3-diol. This three-carbon diol features two hydroxyl groups located at the first and third carbon atoms, making it a valuable building block in the synthesis of polymers and other chemical products .

1,3-Propanediol is primarily utilized in the production of polytrimethylene terephthalate, a polymer used in textiles and plastics. Its unique properties allow it to serve as a solvent, antifreeze, and component in coatings and adhesives . The compound is recognized for its potential to be produced from renewable resources, which has garnered attention for its environmental benefits compared to traditional petrochemical-derived methods .

The mechanism of action of PDO depends on the specific application. Here are two relevant examples:

  • As an antifreeze: PDO can act as a cryoprotectant by lowering the freezing point of solutions and preventing ice crystal formation. The mechanism involves hydrogen bonding between the hydroxyl groups of PDO and water molecules, disrupting the water's crystal lattice formation [].
  • In cosmetics: PDO functions as a humectant, attracting and retaining water in the skin. This helps maintain skin hydration and improve its appearance [].

Note

More specific mechanisms of action might be available depending on the research area where PDO is being investigated.

  • PDO is generally considered safe for most applications. It is GRAS (Generally Recognized As Safe) certified by the FDA for use in food additives.
  • Inhalation toxicity studies suggest low hazard potential at relevant exposure levels.
  • However, as with any chemical, it's important to handle PDO with care. It can be slightly irritating to the skin and eyes. Safety data sheets (SDS) should be consulted before handling PDO in a laboratory setting [].
Typical of diols. Notably, it can undergo dehydration to form ethers and can react with acids to produce esters. One significant reaction is the hydrogenolysis of glycerol, where glycerol is converted into 1,3-propanediol through catalytic processes. This reaction typically involves a two-step mechanism: dehydration of glycerol to form intermediates followed by hydrogenation .

Another important reaction involves the formation of 1,3-dioxane when reacted with acetone. The general reaction can be summarized as follows:

C3H8O2+C3H6OC6H12O2+H2OC_3H_8O_2+C_3H_6O\rightarrow C_6H_{12}O_2+H_2O

This indicates the versatility of 1,3-propanediol in forming various chemical compounds through reactions with other organic molecules .

Research indicates that 1,3-propanediol exhibits low toxicity and does not pose significant hazards via inhalation or skin exposure. Its safety profile makes it suitable for various applications in food and pharmaceuticals. Additionally, it has been studied for its potential biological activity, including antimicrobial properties against certain bacteria .

Moreover, certain microorganisms can metabolize 1,3-propanediol, suggesting potential applications in biotechnological processes and as a substrate for microbial fermentation .

1,3-Propanediol can be synthesized through several methods:

  • Hydration of Acrolein: This traditional method involves the hydration of acrolein (a toxic petrochemical) to produce 1,3-propanediol.
  • Hydroformylation of Ethylene Oxide: Ethylene oxide undergoes hydroformylation to form 3-hydroxypropionaldehyde, which is then hydrogenated to yield 1,3-propanediol.
  • Biotechnological Processes: Microbial fermentation using genetically modified strains of Escherichia coli or other bacteria like Clostridium diolis can convert renewable feedstocks such as glucose or glycerol into 1,3-propanediol. This method has been noted for its lower energy consumption compared to traditional processes .

The applications of 1,3-propanediol are diverse:

  • Polymer Production: It serves as a key ingredient in producing polytrimethylene terephthalate and polyurethanes.
  • Solvent: Due to its miscibility with water and other organic solvents, it is used in various formulations.
  • Antifreeze: Its low freezing point makes it suitable for use in antifreeze formulations.
  • Cosmetics and Personal Care: It is often included in cosmetic products due to its moisturizing properties .

Interaction studies involving 1,3-propanediol have focused on its reactivity with various substances. For instance:

  • Catalyst Interactions: Research has explored how different catalysts affect the hydrogenolysis of glycerol to enhance the yield of 1,3-propanediol. Studies have shown that catalyst composition significantly influences reaction pathways and product distribution .
  • Microbial Interactions: The ability of specific microorganisms to metabolize 1,3-propanediol suggests potential interactions that could be harnessed for bioproduction processes .

Several compounds share structural similarities with 1,3-propanediol but differ in their properties and applications:

Compound NameMolecular FormulaKey Features
1,2-PropanediolC₃H₈O₂Has hydroxyl groups on the first and second carbons; used as a solvent and antifreeze.
Ethylene GlycolC₂H₆O₂A two-carbon diol widely used in antifreeze; more toxic than 1,3-propanediol.
GlycerolC₃H₈O₃A three-carbon triol; used in food products and pharmaceuticals; more viscous than 1,3-propanediol.
Butylene GlycolC₄H₁₀O₂A four-carbon diol; used in cosmetics and personal care products; has different physical properties.

The uniqueness of 1,3-propanediol lies in its ability to be produced from renewable resources and its application as a building block for biodegradable polymers . Its lower toxicity compared to similar compounds enhances its appeal for use in consumer products.

Physical Description

Liquid, Other Solid; Liquid
Colorless to pale yellow liquid; [Merck Index] Colorless odorless liquid; [Alfa Aesar MSDS]

Color/Form

Colorless to pale yellow, very viscid liquid

XLogP3

-1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

76.052429494 g/mol

Monoisotopic Mass

76.052429494 g/mol

Boiling Point

210-212 °C

Flash Point

Flash Point: 174 °F/ 345 °C /closed cup/

Heavy Atom Count

5

Taste

Sweet

Density

1.0597 at 20 °C/4 °C

LogP

-1.04 (LogP)
log Kow = -1.04

Melting Point

-26.7 °C

UNII

5965N8W85T

Related CAS

31714-45-1
345260-48-2

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 430 of 472 companies (only ~ 8.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

IDENTIFICATION: 1,3-Propanediol is a colorless odorless liquid. It is very soluble in water. USE: 1,3-Propanediol is an important commercial chemical used in industry as intermediates or solvents. It is used in consumer products like laundry and dishwashing products, and personal care products. It is also used in building and construction materials including floor coverings. It is found in anti-freeze and de-icing products. It has also been identified in electric cigarette liquids. EXPOSURE: Workers that use or produce 1,3-propanediol may have direct skin contact. The general population may be exposed by the use of some consumer products. 1,3-Propanediol vapors can be breathed in with use of electric cigarettes. If 1,3-propanediol is released to the environment, it is expected to move quickly through soil. It is not expected to move into air from soil or water surfaces. It may be broken down by microorganisms and is not expected to build up in aquatic organisms. It will be broken down in air. RISK: The potential for 1,3-propanediol to produce toxic effects in humans has not been studied. 1,3-Propanediol was non-irritating to the eye and slightly irritating to the skin of laboratory animals. No adverse effects were found in studies of laboratory animals repeatedly exposed to high concentrations of vapors and mists of 1,3-propanediol or repeatedly exposed to high doses by mouth. No abortions or birth defects in fetuses were found in laboratory animals given high doses of 1,3-propanediol during pregnancy. No changes in male and female reproductive organs were found in laboratory animals repeatedly exposed to high doses of 1,3-propanediol by mouth. The potential for 1,3-propanediol to cause cancer has not been examined in laboratory animals. The potential for 1,3-propanediol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

0.04 [mmHg]
0.0441 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

504-63-2

Wikipedia

1,3-propanediol

Use Classification

EPA Safer Chemical Functional Use Classes -> Enzymes and Enzyme Stabilizers;Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fragrance Ingredients

Methods of Manufacturing

One commercial route to 1,3-propanediol starts from acrolein. The addition of water under mild acidic conditions gives 3-hydroxypropionaldehyde with high selectivity. Preferentially buffer solutions with a pH 4-5 or weak acidic ion exchange resins are used as catalysts. Further hydrogenation of this aqueous solutions gives 1,3-propanediol. There is an alternative route via hydroformylation of ethylene oxide and subsequent hydrogenation of the intermediate 3-hydroxypropionaldehyde. More recently a fermentation route from corn sugar has been commercialized.
Prepared by reduction of ethyl glycidate with lithium aluminum hydride.

General Manufacturing Information

Plastics Material and Resin Manufacturing
1,3-Propanediol: ACTIVE

Analytic Laboratory Methods

A method for the gas chromatographic-mass spectrometric identification and quantification of ethylene glycol and diethylene glycol in plasma is described. Such a method is necessary in clinical and forensic toxicology to diagnose probable intoxication and to control the efficacy of detoxification. For sample preparation, the glycols were isolated using acetone after the addition of 1,3-propylene glycol as internal standard. The glycols were then esterified by pivalic acid (pivalic acid anhydride, triethylamine and methanol, 70 degrees C, 15 min) to improve their gas chromatographic characteristics. The glycols were first identified by a comparison of the full mass spectra with reference spectra and then quantified. Therefore, the peak area ratio in the total ion chromatogram (ethylene glycol or diethylene glycol/1,3-propanediol) of the sample was compared with the calibration curve in which the peak area ratios of the standards (0.05, 0.1, 0.5, 1 and 2 g/l), prepared in the same way, were plotted versus their concentrations. The method was linear at least from 0.05 to 2 g/L, with a detection limit of less than 0.01 g/L. The analytical recoveries were 99.2-102.9% for the different concentrations. Precision studies show coefficients of variation of 3.0-6.3% for the different concentrations.
Intoxications with the antifreeze constituent ethylene glycol (EG) occur infrequently, but may be fatal if not recognized and treated promptly. The aim of the present work was to develop an analytical method for rapid diagnosis of EG poisoning and for monitoring EG removal by hemodialysis. EG was measured by gas chromatography upon direct injection of serum or urine samples (50 microL diluted in 200 microL of distilled water containing 2,3-butanediol as internal standard). A 2-m x 2-mm glass column with Chromosorb 101 (80/100 mesh) separates these glycols within four minutes at 200 degrees C, using nitrogen as the carrier gas. The glycols 1,2- and 1,3-propanediol were separated from EG and the internal standard. Acetone, methanol, and isopropanol did not interfere with the analysis. The limit of quantitation of EG was close to 0.5 mM. Because no derivatization, extraction, or concentration procedures were necessary, EG may be determined quantitatively within 30 min, allowing for monitoring of hemodialysis, which should be performed for 15 hr in severe cases. The diagnosis of ethylene glycol intoxication in a late stage may be secured by analysis of urine collected on admission.
A liquid chromatography coupled with electrospray tandem mass spectrometry method was developed for the analysis of ethylene glycol, diethylene glycol, triethylene glycol, 1,4-butanediol, 1,2-butanediol, 2,3-butanediol, 1,2-propanediol and 1,3-propanediol, in serum after a Schotten-Baumann derivatization by benzoyl chloride. Usual validation parameters were tested: linearity, repeatability and intermediate precision, limits of detection and quantification, carry over and ion suppression. Limits of detection were between 0.18 and 1.1 mg/L, and limits of quantification were between 0.4 and 2.3 mg/L. Separation of isomers was possible either chromatographically or by selecting specific multiple reaction monitoring transitions. This method could be a useful tool in case of suspected intoxication with antifreeze agents, solvents, dietary supplements or some medical drug compounds.
LC/MS/MS analyses.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Stability Shelf Life

Chemical stability: Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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